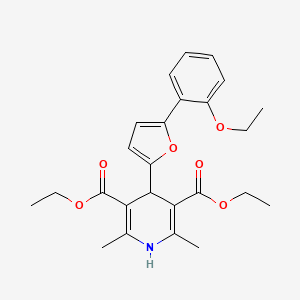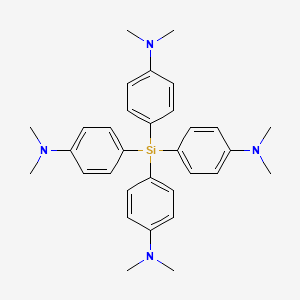
Tetrakis(4-(dimethylamino)phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-(dimethylamino)phenyl)silane is an organosilicon compound with the molecular formula C32H40N4Si It is characterized by the presence of four 4-(dimethylamino)phenyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-(dimethylamino)phenyl)silane typically involves the reaction of silicon tetrachloride with 4-(dimethylamino)phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
SiCl4+4C6H4(NMe2)MgBr→Si(C6H4(NMe2))4+4MgBrCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-(dimethylamino)phenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Oxidation: Silanol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and other silicon-containing compounds.
Scientific Research Applications
Tetrakis(4-(dimethylamino)phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biosensors and as a labeling agent for biomolecules.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tetrakis(4-(dimethylamino)phenyl)silane exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its silicon center and the dimethylamino groups. These interactions can involve coordination with metal ions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include signal transduction, molecular recognition, and catalysis.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(dimethylamino)silane
- Tetrakis(ethylmethylamino)silane
- Tetrakis(trimethylsilyloxy)silane
Uniqueness
Tetrakis(4-(dimethylamino)phenyl)silane is unique due to the presence of the 4-(dimethylamino)phenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
18881-91-9 |
|---|---|
Molecular Formula |
C32H40N4Si |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-tris[4-(dimethylamino)phenyl]silylaniline |
InChI |
InChI=1S/C32H40N4Si/c1-33(2)25-9-17-29(18-10-25)37(30-19-11-26(12-20-30)34(3)4,31-21-13-27(14-22-31)35(5)6)32-23-15-28(16-24-32)36(7)8/h9-24H,1-8H3 |
InChI Key |
ADVNPKJLFREFOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


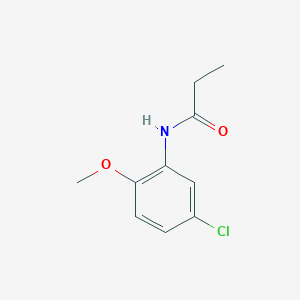
![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)

![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)


methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
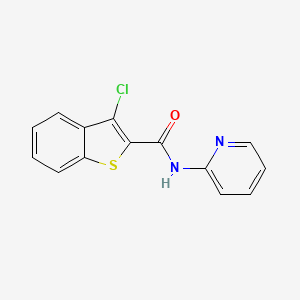
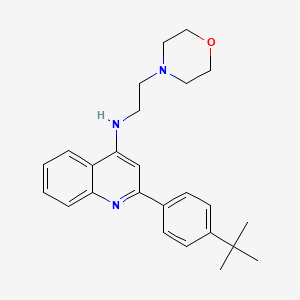

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
